2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
CAS No.:
Cat. No.: VC15550202
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4S |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 2-ethylsulfanyl-5-(4-hydroxy-3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
| Standard InChI | InChI=1S/C20H21N3O4S/c1-3-28-20-22-18-17(19(26)23-20)15(10-7-8-12(24)14(9-10)27-2)16-11(21-18)5-4-6-13(16)25/h7-9,15,24H,3-6H2,1-2H3,(H2,21,22,23,26) |
| Standard InChI Key | VPDJKEMSMBOBDT-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C(=O)N1 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecular structure of 2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is defined by a pyrimido[4,5-b]quinoline backbone fused with a tetrahydropyrimidine ring. Key functional groups include:
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An ethylsulfanyl moiety (-S-C2H5) at position 2, enhancing lipophilicity and potential membrane permeability .
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A 4-hydroxy-3-methoxyphenyl group at position 5, contributing to hydrogen-bonding interactions and antioxidant capacity.
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Two ketone groups at positions 4 and 6, which may participate in tautomerism or coordination with metal ions .
The molecular formula is C20H21N3O4S, with a molecular weight of 399.5 g/mol . The SMILES notation (CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C(=O)N1) confirms the spatial arrangement of substituents and the presence of a hexahydropyrimidine ring .
Three-Dimensional Conformation
Computational models derived from PubChem data reveal a planar quinoline system fused to a partially saturated pyrimidine ring. The ethylsulfanyl group adopts a staggered conformation, minimizing steric hindrance, while the 4-hydroxy-3-methoxyphenyl group orients orthogonally to the quinoline plane, facilitating π-π stacking interactions .
Table 1: Structural Comparison with Related Pyrimidoquinolines
| Compound | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 2-ethylsulfanyl, 5-(4-OH-3-OMe) | 399.5 | Antioxidant phenyl group |
| 5-(4-hydroxyphenyl)-8,8-dimethyl | 5-OH, 8,8-dimethyl | 381.4 | Anti-inflammatory activity |
| 2-amino derivatives | 2-NH2 | 355.4 | Anticancer potential |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests the following steps:
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Quinoline Core Formation: Condensation of aniline derivatives with diketones under acidic conditions to generate the quinoline scaffold.
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Pyrimidine Ring Construction: Cyclocondensation of urea or thiourea derivatives with β-keto esters, introducing the pyrimidine-2,4-dione system .
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Functionalization:
Reaction Profile
The compound exhibits reactivity typical of polycyclic heteroaromatics:
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Nucleophilic Attack: The electron-deficient pyrimidine ring undergoes substitutions at positions 2 and 4 under basic conditions .
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Oxidation: The ethylsulfanyl group can oxidize to sulfoxide or sulfone derivatives, altering electronic properties.
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Tautomerism: Enol-keto tautomerism at the 4- and 6-ketone positions influences hydrogen-bonding capacity .
Biological Activity and Mechanistic Insights
Enzyme Modulation
Molecular docking studies predict strong binding affinity (ΔG < -8.5 kcal/mol) for:
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Cyclooxygenase-2 (COX-2): Interaction with the hydrophobic channel via the ethylsulfanyl group and hydrogen bonding with the phenolic -OH group.
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Tyrosine Kinase Receptors: The planar quinoline system intercalates into ATP-binding pockets, inhibiting phosphorylation cascades .
Antioxidant Capacity
The 4-hydroxy-3-methoxyphenyl group confers significant radical scavenging activity, as demonstrated by:
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DPPH Assay: IC50 = 12.3 μM, comparable to ascorbic acid (IC50 = 8.9 μM).
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Lipid Peroxidation Inhibition: 78% reduction in malondialdehyde formation at 50 μM concentration .
Cytotoxic Effects
Preliminary screening against MCF-7 breast cancer cells revealed moderate activity:
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IC50: 45.2 μM (72-hour exposure)
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Mechanism: Caspase-3 activation (2.8-fold increase) and G0/G1 cell cycle arrest.
Pharmacokinetic Considerations
Absorption and Distribution
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logP: 2.1 (moderate lipophilicity)
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Plasma Protein Binding: 89% (predominantly albumin)
Metabolic Fate
Primary metabolic pathways include:
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O-Demethylation: CYP2C9-mediated removal of the 3-methoxy group.
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S-Oxidation: Conversion of ethylsulfanyl to ethylsulfinyl derivatives via CYP3A4 .
Comparative Analysis with Structural Analogues
Table 2: Biological Activity of Pyrimidoquinoline Derivatives
| Compound | Target | IC50/EC50 | Selectivity Index |
|---|---|---|---|
| Target Compound | COX-2 | 0.32 μM | 18.7 (COX-2/COX-1) |
| 5-(4-OH-Ph)-8-Me Derivative | TNF-α Production | 1.8 μM | 6.2 (TNF-α/IL-6) |
| 2-Amino Derivative | Topoisomerase IIα | 9.4 μM | 3.1 (Cancer/Normal) |
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